molecular formula C15H12ClN5O3 B2494729 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034376-01-5

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No. B2494729
CAS RN: 2034376-01-5
M. Wt: 345.74
InChI Key: HUZXPZINFJPDKC-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic chemicals with potential applications in various fields due to their unique chemical structures and properties. While direct research on this exact compound was not found, related research provides a foundation for understanding its potential synthesis, structure, and properties.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, starting from basic nicotinate or triazine derivatives. For example, novel ethyl nicotinate derivatives have been synthesized through reactions involving nucleophilic addition, cyclization, and substitution reactions, indicating a complex synthesis pathway that could be relevant for the target compound (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds usually employs techniques like X-ray diffraction (XRD), NMR spectroscopy, and GC–MS analysis. These techniques have elucidated structures with specific functional groups and molecular conformations, providing insights into the spatial arrangement of atoms which is crucial for understanding chemical behavior and reactivity (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves interactions with nucleophiles or electrophiles, depending on the presence of functional groups such as hydroxyl, amino, or halogen. These reactions can lead to the formation of various derivatives with potential biological or catalytic activities. For instance, reactions involving triazine derivatives have been explored for synthesizing compounds with potential antitumor activities (Badrey & Gomha, 2012).

Scientific Research Applications

Herbicidal Activity

Research has explored the herbicidal activity of compounds derived from nicotinic acid, a natural product found in plants and animals. A study by Yu, Wang, et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, finding some of these compounds, including derivatives like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, to exhibit excellent herbicidal activity. These findings offer insights into developing new herbicides for monocotyledonous weeds (Chen Yu et al., 2021).

Potential Anti-Tumor Agents

The synthesis of various heterocycles involving nicotinamide derivatives has been investigated for their potential as anti-tumor agents. Badrey and Gomha (2012) prepared a number of triazine and triazepine derivatives, noting the antitumor activity of some compounds against human breast cell line MCF-7 and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).

Inhibitory Effects on Drug Metabolism

A study by Sasame and Gillette (1970) examined the inhibitory effects of nicotinamide on drug metabolism by liver microsomes. They found that nicotinamide modifies the apparent mechanism of inhibition by other substances, demonstrating its role in metabolic pathways (H. Sasame & J. Gillette, 1970).

Synthesis of Potential Anticancer Agents

Research into the synthesis of anticancer agents has included the investigation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from nicotinamide. Temple et al. (1983) assessed the effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and their impact on mice bearing P388 leukemia (C. Temple et al., 1983).

Creation of Fluorescent Analogs

Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, highlighting its potential use in various dehydrogenase-catalyzed reactions (J. Barrio et al., 1972).

properties

IUPAC Name

5-chloro-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O3/c16-11-7-9(8-18-14(11)23)13(22)17-5-6-21-15(24)10-3-1-2-4-12(10)19-20-21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZXPZINFJPDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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